molecular formula C20H17NO4 B15019449 4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B15019449
M. Wt: 335.4 g/mol
InChI Key: HFQRQAIZYZZEIH-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of pyranoquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyranoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 6-methyl-4-hydroxyquinoline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the pyranoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Compounds with substituted methoxy groups.

Scientific Research Applications

4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxyphenyl)quinoline: Similar structure but lacks the pyrano ring.

    6-methyl-4-hydroxyquinoline: Precursor in the synthesis of the target compound.

    2-methoxybenzaldehyde: Starting material in the synthesis.

Uniqueness

4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to its fused pyranoquinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C20H17NO4/c1-21-15-9-5-3-8-13(15)19-18(20(21)23)14(11-17(22)25-19)12-7-4-6-10-16(12)24-2/h3-10,14H,11H2,1-2H3

InChI Key

HFQRQAIZYZZEIH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=CC=C4OC

Origin of Product

United States

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